5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one
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Overview
Description
5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one: is an organic compound with the molecular formula C15H12O4 . It is known for its unique structure, which includes a pyrano3,2-hbenzoxepin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common to maintain consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in various chemical research applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or to develop new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Dehydropteroxylinol
- 8,9-Dihydro-2-methyl-5-hydroxy-8-methylene-4H-pyrano3,2-hbenzoxepin-4-one
- 8,9-Dihydro-5-hydroxy-2-methyl-8-methylene-4H-pyrano3,2-hbenzoxepin-4-one
Comparison: 5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
17981-92-9 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.257 |
IUPAC Name |
5-hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H12O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3-6,17H,1,7H2,2H3 |
InChI Key |
ZTNZUYUOPLQASI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=C)C=C3)O |
Origin of Product |
United States |
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